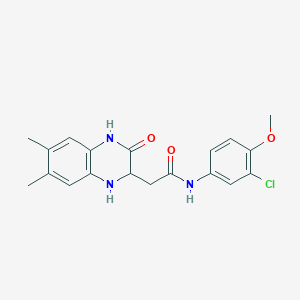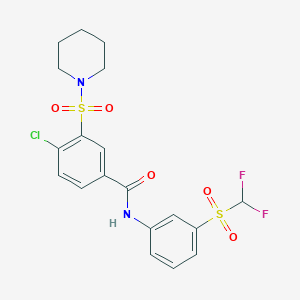
4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a benzenesulfonyl group and at the 5-position with a chlorine atom. The nitrogen atom in the thiazole ring is substituted with a 2-phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the benzenesulfonyl group, and the 2-phenylethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the benzenesulfonyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .Mecanismo De Acción
Target of Action
The primary target of the compound 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine is Cathepsin F . Cathepsin F is a type of cysteine protease that plays a crucial role in protein degradation and turnover within cells.
Mode of Action
It is believed to interact with its target, cathepsin f, and potentially inhibit its activity . This interaction and the resulting changes could lead to alterations in protein degradation pathways within the cell.
Biochemical Pathways
The compound is likely to affect the lysosomal protein degradation pathway , given that Cathepsin F is a lysosomal enzyme. By inhibiting Cathepsin F, the compound could disrupt the normal functioning of this pathway, leading to downstream effects on cellular processes dependent on protein degradation and turnover .
Pharmacokinetics
Based on its structural similarity to other compounds, it can be hypothesized that it may have similar pharmacokinetic properties . These could include absorption in the gastrointestinal tract following oral administration, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its inhibition of Cathepsin F. This could lead to an accumulation of proteins within the cell that are normally degraded by this enzyme, potentially affecting cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the activity of the compound could be affected by the acidic environment of the lysosome, where Cathepsin F is normally active . Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further studies to better understand its properties, potential uses, and mechanisms of action. This might include laboratory experiments, computational modeling studies, and possibly even clinical trials if the compound is intended to be a drug .
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-15-16(24(21,22)14-9-5-2-6-10-14)20-17(23-15)19-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAOBOSOEHGNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-phenethyl-4-(phenylsulfonyl)thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B6420492.png)
![N-(4-{[4-(4-acetamidobenzenesulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6420496.png)
![13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6420498.png)
![ethyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-7-yl}acetate](/img/structure/B6420514.png)
![(4E)-2-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6420521.png)
![12-butyl-13-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6420529.png)
![12-butyl-13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6420544.png)
![(5Z)-3-ethyl-5-({2-[(2-hydroxyethyl)(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420550.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B6420555.png)
![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6420577.png)
![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6420582.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)
